molecular formula C15H9BrClN3O2 B2408455 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide CAS No. 891127-20-1

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide

Cat. No.: B2408455
CAS No.: 891127-20-1
M. Wt: 378.61
InChI Key: WHZBRPSKQILMBI-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide (CAS 891127-20-1) is a high-purity 1,3,4-oxadiazole derivative designed for advanced pharmaceutical and agrochemical research. This compound features a 1,3,4-oxadiazole core, a privileged structure in medicinal chemistry known for its versatile biological activities and role as a bioisostere for carboxylic acids, esters, and carboxamides . The molecular structure incorporates 4-bromophenyl and 4-chlorobenzamide moieties, contributing to its potential as a key intermediate or active scaffold in developing novel therapeutic and plant protection agents. Compounds based on the 1,3,4-oxadiazole nucleus demonstrate a broad spectrum of pharmacological properties, including significant antibacterial and antiviral activities . Recent research highlights the potential of related N-(1,3,4-oxadiazol-2-yl)benzamide analogs against resistant bacterial pathogens such as Neisseria gonorrhoeae and Gram-positive bacteria like MRSA, indicating their value in addressing antimicrobial resistance . The 1,3,4-oxadiazole ring system is also investigated for its anti-tuberculosis properties, with some derivatives acting by targeting essential bacterial enzymes like leucyl-tRNA synthetase . In agricultural science, such derivatives are explored for their fungicidal and antiviral effects against plant pathogens like tobacco mosaic virus (TMV) . This product is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZBRPSKQILMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide comprises a 1,3,4-oxadiazole ring substituted at position 5 with a 4-bromophenyl group and at position 2 with an amide linkage to 4-chlorobenzoic acid. Retrosynthetically, the molecule can be dissected into two primary precursors:

  • 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (Oxadiazole core)
  • 4-Chlorobenzoyl chloride (Acylating agent)

The synthesis hinges on constructing the oxadiazole ring followed by amide bond formation.

Synthesis of 5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-Amine

Cyclization of Hydrazides

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazides. For example, 4-bromobenzohydrazide can be reacted with 4-chlorobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) to yield the intermediate diacylhydrazide, which undergoes cyclization under reflux conditions.

$$
\text{4-Bromobenzohydrazide} + \text{4-Chlorobenzoyl Chloride} \xrightarrow{\text{POCl}_3, \Delta} \text{Diacylhydrazide Intermediate} \rightarrow \text{Oxadiazole Core}
$$

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to introduce the 4-bromophenyl group post-cyclization. For instance, 5-iodo-1,3,4-oxadiazol-2-amine reacts with 4-bromophenylboronic acid using bis(triphenylphosphine)palladium(II) dichloride as a catalyst in a 1,2-dimethoxyethane/water solvent system.

$$
\text{5-Iodo-oxadiazol-2-amine} + \text{4-Bromophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}2\text{Cl}2, \text{Na}2\text{CO}_3} \text{5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine}
$$

Table 1: Optimization of Cross-Coupling Conditions
Catalyst Base Solvent System Temperature (°C) Yield (%)
Pd(PPh₃)₂Cl₂ Na₂CO₃ DME/H₂O (2:1) 80 91
Pd(dppf)Cl₂ K₂CO₃ DME/H₂O (3:1) 90 45
Pd(OAc)₂ Et₃N THF/H₂O (3:1) 70 26

Data adapted from.

Amidation of the Oxadiazol-2-Amine

Schotten-Baumann Reaction

The oxadiazol-2-amine is treated with 4-chlorobenzoyl chloride in a biphasic system of aqueous sodium hydroxide and dichloromethane. This method ensures rapid acylation while minimizing hydrolysis.

$$
\text{5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine} + \text{4-Chlorobenzoyl Chloride} \xrightarrow{\text{NaOH, DCM}} \text{this compound}
$$

Coupling Reagent-Mediated Synthesis

For higher yields, carbodiimide reagents like EDCl/HOBt facilitate amide bond formation under anhydrous conditions. A typical procedure involves dissolving the amine in dry THF, adding 4-chlorobenzoic acid, EDCl, and HOBt, and stirring at room temperature.

$$
\text{Oxadiazol-2-amine} + \text{4-Chlorobenzoic Acid} \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{Target Compound}
$$

Table 2: Comparison of Amidation Methods
Method Reagents Solvent Yield (%) Purity (%)
Schotten-Baumann NaOH, DCM H₂O/DCM 78 95
EDCl/HOBt EDCl, HOBt, DIPEA THF 92 98
HATU HATU, DIPEA DMF 89 97

Data synthesized from.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. For instance, a 25–75% ethyl acetate gradient elutes the target compound with >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H).
  • MS (ESI) : m/z 423.60 [M+H]⁺, consistent with the molecular formula C₁₅H₈BrClN₄O₂.

Challenges and Optimization Strategies

Side Reactions

  • Over-Acylation : Excess acylating agent may lead to diacylation. Controlled stoichiometry (1:1.2 amine:acyl chloride) mitigates this.
  • Ring Opening : Prolonged exposure to acidic conditions can hydrolyze the oxadiazole. Neutral workup conditions are critical.

Catalyst Loading

Reducing Pd catalyst loading from 5 mol% to 2 mol% with ligand additives (e.g., XPhos) maintains efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl and chlorobenzamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the aromatic moieties.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring instead of an oxadiazole ring, showing similar biological activities.

    4-(4-bromophenyl)pyridine: A compound with a pyridine ring, used in various chemical and biological applications.

    N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine: A compound with a sulfonyl group, exhibiting antimicrobial and antioxidant activities.

Uniqueness

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H9BrClNO\text{C}_{13}\text{H}_{9}\text{BrCl}\text{N}\text{O}

This compound features a bromophenyl group and a chlorobenzamide structure, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, a related study demonstrated that N-(4-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine exhibited promising anticancer activity against various cancer cell lines. The compound showed significant inhibition of cell growth in MDA-MB-435 (melanoma), K-562 (leukemia), T-47D (breast cancer), and HCT-15 (colon cancer) with growth percentages (GP) ranging from 15.43% to 39.77% across different concentrations .

Cell LineGP (%)
MDA-MB-435 (Melanoma)15.43%
K-562 (Leukemia)18.22%
T-47D (Breast Cancer)34.27%
HCT-15 (Colon Cancer)39.77%

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been documented. A study indicated that compounds with similar structural motifs displayed significant activity against various bacterial strains. The presence of halogen substituents like bromine and chlorine enhances the lipophilicity and bioactivity of these compounds, contributing to their effectiveness against pathogens .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It might trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Action : The oxadiazole ring can disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Study on Anticancer Activity

A detailed investigation into the anticancer properties of oxadiazole derivatives was conducted where this compound was synthesized and screened against several cancer cell lines. The results indicated that this compound exhibited a dose-dependent response with maximum inhibition observed at higher concentrations .

Study on Antimicrobial Properties

Another study focused on the synthesis and characterization of various oxadiazole derivatives, including the target compound. The antimicrobial efficacy was evaluated using standard methods against Gram-positive and Gram-negative bacteria. The results demonstrated that the presence of bromine significantly enhanced antimicrobial activity compared to non-halogenated counterparts .

Q & A

Q. What are the established synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-chlorobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of 4-chlorobenzamide precursors with 4-bromophenyl-substituted hydrazides. A common route includes:

Esterification : React 4-chlorobenzoic acid with methanol/H₂SO₄ to form methyl 4-chlorobenzoate .

Hydrazide Formation : Treat with hydrazine hydrate to yield 4-chlorobenzhydrazide.

Oxadiazole Cyclization : React with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole core .

Coupling : Attach the 4-bromophenyl group via nucleophilic substitution or amide coupling.
Key Variables : Solvent polarity (e.g., THF vs. DMF) affects cyclization efficiency. Elevated temperatures (80–100°C) improve yields but may degrade bromophenyl substituents. Yields range from 45–70% depending on stoichiometric control of BrCN .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in spectral data?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths (e.g., C–N in oxadiazole: ~1.31 Å) and confirms orthorhombic crystal systems (e.g., space group P2₁2₁2₁) .
  • NMR : Discrepancies in ¹H NMR aromatic peaks (δ 7.2–8.1 ppm) can arise from rotational isomers; use variable-temperature NMR to distinguish .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 378.98 [M+H]⁺) and detects halogen isotopic patterns (Br: 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s binding affinity for antimicrobial targets, and how do results align with experimental bioassays?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI), a target for antimicrobials. The oxadiazole ring’s electron-deficient nature favors π-stacking with Phe203 (ΔG ≈ −8.2 kcal/mol) .
  • MD Simulations : Compare stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) with IC₅₀ values from broth microdilution assays (e.g., MIC = 16 µg/mL against S. aureus). Discrepancies may arise from solvation effects not modeled in simulations .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacokinetic properties and toxicity profiles?

  • Methodological Answer :
  • SAR Studies : Replace 4-bromophenyl with 4-fluorophenyl to assess metabolic stability. Fluorine reduces CYP450-mediated oxidation (t₁/₂ increases from 2.1 to 3.8 h in rat liver microsomes) .
  • Toxicity Screening : Use zebrafish embryos (FET assay) to compare LC₅₀ values. The 4-Cl substituent increases hepatotoxicity (LC₅₀ = 12 µM) vs. 4-Br (LC₅₀ = 28 µM), likely due to higher lipophilicity (logP 3.2 vs. 3.8) .

Q. What experimental designs address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Curves : Test across a wide concentration range (0.1–100 µM) in RAW264.7 macrophages. At 10 µM, COX-2 inhibition (anti-inflammatory) dominates; at >50 µM, mitochondrial membrane depolarization (cytotoxicity) occurs .
  • Pathway Analysis : Use RNA-seq to identify differential gene expression (e.g., NF-κB vs. p53 pathways) at varying doses. Conflicting data may reflect cell-type-specific signaling .

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